![molecular formula C27H45NO3 B100719 (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol CAS No. 16577-35-8](/img/structure/B100719.png)
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a type of spirostanol alkaloid, which is a class of naturally occurring chemical compounds known for their diverse biological activities.
Preparation Methods
The synthesis of (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol involves several steps, typically starting from a steroidal precursor. The synthetic route includes the formation of the spirostanol skeleton, followed by the introduction of the amino group at the 3β position. The reaction conditions often involve the use of strong bases and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity, often using large-scale reactors and continuous flow processes to ensure consistency and efficiency .
Chemical Reactions Analysis
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can be used to introduce different functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex steroidal compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of (1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to steroid receptors, modulating their activity, and influencing gene expression. This interaction can lead to various biological responses, including anti-inflammatory and anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol can be compared with other similar compounds, such as:
Spirostanol Alkaloids: These compounds share a similar spirostanol skeleton but differ in the functional groups attached to the core structure.
Steroidal Alkaloids: These compounds have a steroidal backbone and exhibit similar biological activities.
Aminosteroids: These compounds contain an amino group attached to the steroidal structure and are studied for their pharmacological properties. The uniqueness of this compound lies in its specific structural features and the resulting biological activities .
Properties
CAS No. |
16577-35-8 |
|---|---|
Molecular Formula |
C27H45NO3 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12R,13S,16S,18S)-16-amino-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-12-ol |
InChI |
InChI=1S/C27H45NO3/c1-16-7-10-27(30-15-16)17(2)23-22(31-27)14-21-20-6-5-18-13-19(28)8-9-25(18,4)26(20,29)12-11-24(21,23)3/h16-23,29H,5-15,28H2,1-4H3/t16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26-,27-/m1/s1 |
InChI Key |
TYTOQBWFLJGSRP-FKIJNSONSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@]5([C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)N)C)O)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5(C4CCC6C5(CCC(C6)N)C)O)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







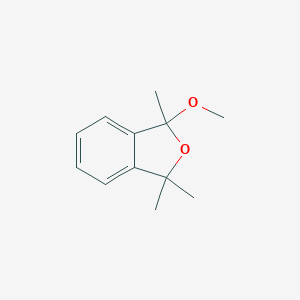
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
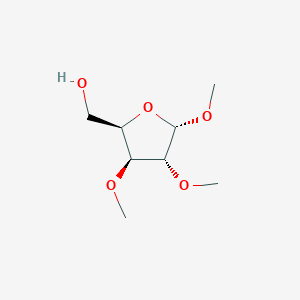
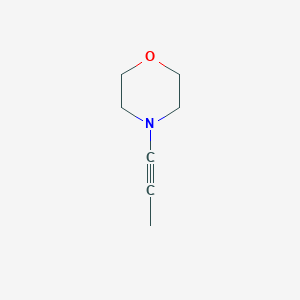

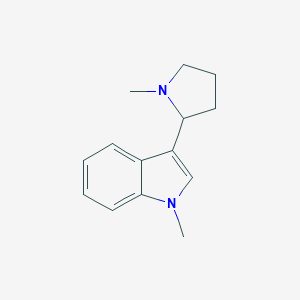
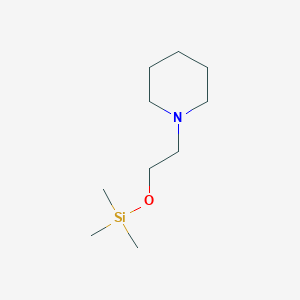
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
